4-methoxy-3-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzaldehyde
Description
4-methoxy-3-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzaldehyde is a complex organic compound with a molecular formula of C23H18N2O3S and a molecular weight of 402.47 g/mol . This compound is characterized by the presence of a quinazolinone moiety, a methoxy group, and a benzaldehyde group, making it a versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
4-methoxy-3-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-28-21-12-11-16(14-26)13-17(21)15-29-23-24-20-10-6-5-9-19(20)22(27)25(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARWYRYIWPBCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-3-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzaldehyde typically involves multiple steps. One common method starts with the preparation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid . This intermediate is then subjected to S-alkylation using appropriate alkylating agents under microwave-induced conditions to yield the desired compound . The reaction conditions often involve the use of choline chloride:urea deep eutectic solvent (DES) to promote green chemistry principles .
Chemical Reactions Analysis
4-methoxy-3-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-3-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity and is used in the development of new antibiotics.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to form stable complexes with these enzymes leads to the inhibition of their activity, thereby exerting its biological effects.
Comparison with Similar Compounds
4-methoxy-3-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzaldehyde can be compared with other quinazolinone derivatives, such as:
2-methylquinazolin-4(3H)-one: This compound lacks the methoxy and benzaldehyde groups, making it less versatile in chemical reactions.
3-(3-methoxyphenyl)-2-styryl-4(3H)-quinazolinone: This compound has a similar structure but includes a styryl group, which alters its chemical and biological properties.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
